3-Methyl-2,4-hexadiene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2E,4E)-3-methylhexa-2,4-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12/c1-4-6-7(3)5-2/h4-6H,1-3H3/b6-4+,7-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOXWOWPVSGRFCZ-YDFGWWAZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(=CC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C(=C/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

96.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Avocado Research MSDS] | |

| Record name | 2,4-Hexadiene, 3-methyl- | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10389 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

28823-42-9 | |

| Record name | 2,4-Hexadiene, 3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028823429 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of 3-Methyl-2,4-hexadiene

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-2,4-hexadiene is an unsaturated hydrocarbon with a conjugated diene system, making it a valuable building block in organic synthesis. Its reactivity and physical properties are of significant interest to researchers in various fields, including polymer chemistry and the synthesis of fine chemicals. This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, presented in a clear and accessible format for scientific professionals.

Chemical and Physical Properties

The following tables summarize the key chemical and physical properties of this compound. This data has been compiled from various chemical databases and literature sources.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₂ | [1][2] |

| Molecular Weight | 96.17 g/mol | [1][2] |

| Appearance | Clear liquid | [1] |

| Odor | Distinctive | [1] |

| Density | 0.733 g/cm³ | [3] |

| Boiling Point | 102.3 °C at 760 mmHg | [3] |

| Flash Point | 0.7 °C | [3] |

| Refractive Index | 1.438 | [3] |

| Vapor Pressure | 39.2 mmHg at 25°C | [3] |

| LogP (Octanol/Water Partition Coefficient) | 2.52870 | [3] |

Table 2: Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 28823-42-9 | [1][4] |

| IUPAC Name | (2E,4E)-3-methylhexa-2,4-diene | [5] |

| Synonyms | This compound, (E)+(Z) | [1] |

| InChI | InChI=1S/C7H12/c1-4-6-7(3)5-2/h4-6H,1-3H3/b6-4+,7-5+ | [4] |

| InChIKey | KOXWOWPVSGRFCZ-YDFGWWAZSA-N | [4] |

| Canonical SMILES | CC=CC(=CC)C | [1] |

Experimental Protocols

Determination of Boiling Point (Capillary Method)

A common and effective method for determining the boiling point of a small quantity of liquid is the capillary method.[6][7][8][9]

Materials:

-

Thiele tube or similar heating apparatus

-

Thermometer

-

Capillary tube (sealed at one end)

-

Small test tube

-

Sample of this compound

-

Heating oil

Procedure:

-

A small amount of this compound is placed in the small test tube.

-

The capillary tube, with its open end downwards, is placed into the test tube containing the sample.

-

The test tube is attached to the thermometer and placed in the Thiele tube containing heating oil.

-

The apparatus is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is stopped, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[8]

Determination of Density

The density of a liquid organic compound can be determined using a pycnometer or by simply measuring the mass of a known volume.[10][11]

Materials:

-

Pycnometer or a calibrated volumetric flask

-

Analytical balance

-

Sample of this compound

Procedure:

-

The mass of the clean, dry pycnometer is accurately measured.

-

The pycnometer is filled with the sample liquid, ensuring no air bubbles are present.

-

The mass of the filled pycnometer is measured.

-

The volume of the pycnometer is known or can be calibrated using a liquid of known density (e.g., water).

-

The density is calculated by dividing the mass of the liquid by its volume.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for identifying and quantifying volatile organic compounds.[12][13][14][15]

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer

-

A suitable capillary column (e.g., non-polar or medium-polarity)

General Procedure:

-

A small, precise volume of the this compound sample is injected into the GC inlet.

-

The sample is vaporized and carried by an inert carrier gas (e.g., helium) through the capillary column.

-

The components of the sample are separated based on their boiling points and interactions with the stationary phase of the column.

-

The separated components elute from the column and enter the mass spectrometer.

-

In the mass spectrometer, the molecules are ionized, and the resulting fragments are separated based on their mass-to-charge ratio, producing a mass spectrum.

-

The retention time from the GC and the mass spectrum are used to identify the compound by comparison to a spectral library (e.g., NIST).[4]

Chemical Structure and Reactivity

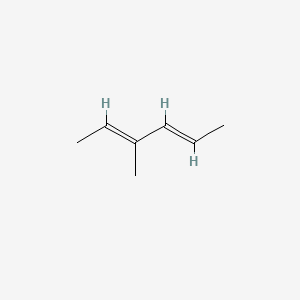

The chemical structure of this compound is characterized by a six-carbon chain with two conjugated double bonds and a methyl group at the third carbon position.

Caption: Chemical structure of this compound.

As a conjugated diene, this compound can undergo various chemical reactions, most notably electrophilic additions. These reactions can result in 1,2- and 1,4-addition products. The formation of these products is often temperature-dependent, with the 1,2-adduct being the kinetic product (formed faster at lower temperatures) and the 1,4-adduct being the thermodynamic product (more stable and favored at higher temperatures).[16]

Caption: Electrophilic addition of HBr to a conjugated diene.

Safety and Handling

This compound is a flammable liquid and vapor.[17][18] It should be handled with appropriate safety precautions in a well-ventilated area, away from sources of ignition. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Applications

Due to its conjugated diene structure, this compound is a useful monomer in polymerization reactions.[1] It can also serve as a starting material or intermediate in the synthesis of more complex organic molecules. Its reactivity allows for a variety of chemical transformations, making it a versatile tool for synthetic chemists.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 3-Methylhexa-2,4-diene | C7H12 | CID 120063 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS#:28823-42-9 | Chemsrc [chemsrc.com]

- 4. 2,4-Hexadiene, 3-methyl- [webbook.nist.gov]

- 5. (2E,4Z)-3-methylhexa-2,4-diene | C7H12 | CID 14816421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 7. byjus.com [byjus.com]

- 8. Video: Boiling Points - Concept [jove.com]

- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 10. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 11. Densities of Organic Compounds [aim.env.uea.ac.uk]

- 12. dem.ri.gov [dem.ri.gov]

- 13. Gas chromatography-mass spectrometry method for determination of biogenic volatile organic compounds emitted by plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]

- 15. Volatile Organic Compounds (VOCs) Analysis by GC/MS | Medistri SA [medistri.swiss]

- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 17. 2,4-Hexadiene, 3-methyl- | C7H12 | CID 5367612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. cdn.chemservice.com [cdn.chemservice.com]

An In-depth Technical Guide to 3-Methyl-2,4-hexadiene (CAS 28823-42-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-2,4-hexadiene, with the CAS number 28823-42-9, is a conjugated diene of interest in chemical synthesis and polymer science.[1] This technical guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, and general reactivity. Due to a lack of publicly available data, this document does not contain information on specific biological activities or detailed experimental protocols for its synthesis.

Chemical and Physical Properties

This compound is a clear liquid with a characteristic odor.[1] Its fundamental properties are summarized in the tables below, providing a ready reference for laboratory use.

Table 1: General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₁₂ | [1][2][3] |

| Molecular Weight | 96.17 g/mol | [1][2][3] |

| Appearance | Clear liquid | [1] |

| Odor | Distinctive | [1] |

| Density | 0.733 g/cm³ | GHS-J |

| Boiling Point | 102.3 °C at 760 mmHg | GHS-J |

| Refractive Index | 1.438 | GHS-J |

| Flash Point | 0.7 °C | GHS-J |

Table 2: Chemical Identifiers

| Identifier | Value |

| CAS Number | 28823-42-9 |

| PubChem CID | 5367612 |

| InChI | InChI=1S/C7H12/c1-4-6-7(3)5-2/h4-6H,1-3H3/b6-4+,7-5+ |

| InChIKey | KOXWOWPVSGRFCZ-YDFGWWAZSA-N |

| Canonical SMILES | CC=CC(=CC)C |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Below are the key available spectral data.

2.1. Mass Spectrometry

The electron ionization mass spectrum of this compound is available through the NIST WebBook.[4] The spectrum provides valuable information for determining the molecular weight and fragmentation pattern of the molecule.

2.2. Infrared (IR) Spectroscopy

A vapor phase IR spectrum is available for this compound. The spectrum would be expected to show characteristic peaks for C-H stretching and bending vibrations of the methyl and ethyl groups, as well as C=C stretching vibrations characteristic of the conjugated diene system.

2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

Reactivity and Potential Applications

As a conjugated diene, this compound is expected to undergo electrophilic addition reactions, which can result in both 1,2- and 1,4-addition products. The ratio of these products is often dependent on reaction conditions such as temperature and the nature of the electrophile.

3.1. Electrophilic Addition

The reaction of this compound with electrophiles like hydrogen halides (e.g., HBr) would proceed through a resonance-stabilized allylic carbocation intermediate. This can lead to a mixture of products as depicted in the general mechanism below.

Caption: General mechanism of electrophilic addition to a conjugated diene.

3.2. Diels-Alder Reaction

Conjugated dienes are well-known to participate in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. This compound could potentially react with a dienophile to form a six-membered ring. The substitution pattern on the diene would influence the regioselectivity and stereoselectivity of this reaction.

3.3. Polymerization

This compound can serve as a monomer in polymerization reactions, contributing to the formation of polymers with specific properties.[1] The conjugated double bonds provide sites for chain growth.

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the specific synthesis, purification, and characterization of this compound (CAS 28823-42-9) were not identified in the public domain during the literature search for this guide. General methods for the synthesis of conjugated dienes, such as elimination reactions from appropriate diols or dihalides, could be adapted.

A general workflow for the characterization of a synthesized batch of this compound is presented below.

References

An In-depth Technical Guide to 3-Methyl-2,4-hexadiene: Molecular Formula, Structure, and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Methyl-2,4-hexadiene, a conjugated diene with the molecular formula C₇H₁₂. The document details its chemical structure, including its stereoisomers, and summarizes its key physicochemical properties. This guide is intended to serve as a foundational resource for researchers and professionals engaged in organic synthesis, analytical chemistry, and drug development, where the precise understanding of such molecules is paramount.

Molecular Formula and General Properties

This compound is an unsaturated hydrocarbon with a molecular formula of C₇H₁₂.[1][2] Its molecular weight is 96.17 g/mol .[1] The presence of two conjugated double bonds in its structure makes it a subject of interest in various chemical reactions, including polymerization and cycloadditions.

Chemical Structure and Stereoisomerism

The structural formula of this compound reveals a hexane (B92381) backbone with double bonds at the second and fourth positions and a methyl group at the third position. Due to the presence of two stereogenic double bonds, this compound exists as four distinct geometric isomers. The configuration at each double bond is designated as either E (entgegen) or Z (zusammen), leading to the following stereoisomers:

-

(2E,4E)-3-methyl-2,4-hexadiene

-

(2E,4Z)-3-methyl-2,4-hexadiene

-

(2Z,4E)-3-methyl-2,4-hexadiene

-

(2Z,4Z)-3-methyl-2,4-hexadiene

The specific spatial arrangement of the substituents around the double bonds significantly influences the physical and chemical properties of each isomer.

Below is a diagram illustrating the relationship between the molecular formula and the different structural isomers.

References

Spectroscopic Analysis of 3-Methyl-2,4-hexadiene: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Methyl-2,4-hexadiene (C₇H₁₂), a valuable compound in synthetic organic chemistry. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Molecular Structure and Spectroscopic Overview

This compound is a conjugated diene with the following structure:

CH₃-CH=C(CH₃)-CH=CH-CH₃

The presence of multiple isomers ((2E,4E), (2E,4Z), (2Z,4E), (2Z,4Z)) should be considered when analyzing spectroscopic data, as the stereochemistry can influence the spectral features. This guide focuses on the general spectroscopic characteristics and provides data that can be considered representative of the core structure.

The combined application of ¹H NMR, ¹³C NMR, IR, and MS provides a detailed electronic and vibrational profile of the molecule, confirming its molecular weight, functional groups, and the connectivity of its atoms.

Data Presentation

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~5.5 - 6.5 | Multiplet | 3H | Olefinic Protons (H2, H4, H5) |

| ~1.8 | Singlet | 3H | Methyl Protons (C3-CH₃) |

| ~1.7 | Doublet | 3H | Methyl Protons (H6) |

| ~1.6 | Doublet | 3H | Methyl Protons (H1) |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~135 | Quaternary | C3 |

| ~130 | Methine | C4 |

| ~128 | Methine | C2 |

| ~125 | Methine | C5 |

| ~18 | Methyl | C6 |

| ~14 | Methyl | C1 |

| ~12 | Methyl | C3-CH₃ |

Note: Actual chemical shifts can vary depending on the solvent and the specific isomer.

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3020 | Medium | C-H Stretch (sp²) |

| ~2960 | Strong | C-H Stretch (sp³) |

| ~1650 | Medium | C=C Stretch (conjugated) |

| ~1440 | Medium | C-H Bend (CH₃) |

| ~965 | Strong | =C-H Bend (trans) |

Mass Spectrometry (MS)

Table 4: Electron Ionization Mass Spectrometry (EI-MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 96 | 45 | [M]⁺ (Molecular Ion) |

| 81 | 100 | [M - CH₃]⁺ |

| 67 | 30 | [C₅H₇]⁺ |

| 55 | 25 | [C₄H₇]⁺ |

| 41 | 50 | [C₃H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (~10-20 mg) is dissolved in deuterated chloroform (B151607) (CDCl₃, ~0.7 mL). The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. Tetramethylsilane (TMS) is used as an internal standard (0 ppm). For ¹H NMR, 16 scans are typically acquired with a relaxation delay of 1 second. For ¹³C NMR, a proton-decoupled sequence is used, and approximately 512 scans are accumulated to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

A drop of neat this compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates to create a thin liquid film. The plates are mounted in a sample holder and placed in the beam path of an FTIR spectrometer. The spectrum is recorded from 4000 to 600 cm⁻¹ by co-adding 32 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean salt plates is recorded prior to the sample analysis and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectra are obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. A dilute solution of this compound in a volatile solvent (e.g., dichloromethane (B109758) or hexane) is injected into the GC. The compound is separated on a non-polar capillary column and introduced into the mass spectrometer. The EI source is operated at 70 eV. The mass analyzer is scanned over a range of m/z 35-200.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

An In-depth Technical Guide to the Geometric Isomers of 3-Methyl-2,4-hexadiene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the geometric isomers of 3-methyl-2,4-hexadiene, a conjugated diene with applications in organic synthesis. This document details the stereochemistry, synthesis, separation, and spectroscopic characterization of the four possible E/Z isomers, presenting quantitative data in structured tables and outlining detailed experimental protocols.

Introduction to the Geometric Isomers of this compound

This compound (C7H12) is a conjugated diene that exhibits geometric isomerism due to the presence of two substituted double bonds at the C2 and C4 positions. The presence of a methyl group at the C3 position results in four possible stereoisomers: (2E,4E), (2E,4Z), (2Z,4E), and (2Z,4Z).[1] The E/Z nomenclature is used to designate the configuration at each double bond based on the Cahn-Ingold-Prelog priority rules.

The spatial arrangement of these isomers influences their physical properties, such as boiling point and thermodynamic stability, as well as their reactivity in chemical transformations. Understanding the distinct properties of each isomer is crucial for their selective synthesis and application in fields such as polymer chemistry and fine chemical manufacturing.[2][3]

Physicochemical Properties and Stability

While comprehensive experimental data for each individual isomer is scarce in publicly available literature, general principles of alkene stability can be applied. Conjugated dienes are inherently more stable than their non-conjugated counterparts due to the delocalization of π-electrons across the system.[4][5][6] Among the geometric isomers, the s-trans conformation is generally more stable than the s-cis conformation due to reduced steric hindrance.[7] Consequently, the (E,E) isomer is expected to be the most thermodynamically stable due to minimized steric interactions, while the (Z,Z) isomer is likely the least stable.

Table 1: Predicted Relative Stability and Physical Properties of this compound Isomers

| Isomer | IUPAC Name | Predicted Relative Stability | Predicted Boiling Point (°C) |

| (2E,4E) | (2E,4E)-3-methylhexa-2,4-diene | Most Stable | Highest |

| (2E,4Z) | (2E,4Z)-3-methylhexa-2,4-diene | Intermediate | Intermediate |

| (2Z,4E) | (2Z,4E)-3-methylhexa-2,4-diene | Intermediate | Intermediate |

| (2Z,4Z) | (2Z,4Z)-3-methylhexa-2,4-diene | Least Stable | Lowest |

Note: The boiling point trend is a prediction based on the general principle that more stable, linear molecules often have higher boiling points due to better packing and stronger intermolecular forces. Experimental verification is required.

Spectroscopic Characterization

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound Isomers

| Isomer | Key ¹H NMR Signals (Predicted) | Key ¹³C NMR Signals (Predicted) |

| (2E,4E) | Olefinic protons (~5.5-6.5 ppm) with large coupling constants (~15 Hz) for trans-coupling. Methyl protons at C1, C6, and C3 will appear as doublets and a singlet, respectively. | Olefinic carbons (~120-140 ppm). Alkyl carbons (~10-25 ppm). |

| (2E,4Z) | Mix of large (~15 Hz) and small (~10 Hz) olefinic coupling constants. | Distinct chemical shifts for the Z-configured part of the molecule compared to the E-configured part. |

| (2Z,4E) | Similar to (2E,4Z) but with different specific chemical shifts for the olefinic protons. | Distinct chemical shifts for the Z-configured part of the molecule compared to the E-configured part. |

| (2Z,4Z) | Olefinic protons with small coupling constants (~10 Hz) for cis-coupling. | Olefinic and alkyl carbons will show shifts influenced by steric compression in the Z,Z-configuration. |

Table 3: Predicted Key IR Absorption Frequencies (cm⁻¹) for this compound Isomers

| Isomer | C=C Stretch | =C-H Bend (trans) | =C-H Bend (cis) |

| (2E,4E) | ~1650-1600 | ~960-970 | - |

| (2E,4Z) | ~1650-1600 | ~960-970 | ~675-730 |

| (2Z,4E) | ~1650-1600 | ~960-970 | ~675-730 |

| (2Z,4Z) | ~1650-1600 | - | ~675-730 |

Experimental Protocols

The stereoselective synthesis of specific geometric isomers of this compound can be achieved using established olefination methodologies. The Horner-Wadsworth-Emmons reaction is a powerful tool for the synthesis of E-alkenes, while the Wittig reaction, particularly with non-stabilized ylides, can favor the formation of Z-alkenes.[8][9][10][11]

Synthesis of (2E,4E)-3-Methyl-2,4-hexadiene via Horner-Wadsworth-Emmons Reaction

This protocol describes a general approach for the synthesis of the (2E,4E) isomer.

References

- 1. fiveable.me [fiveable.me]

- 2. benchchem.com [benchchem.com]

- 3. 5.8 Stability of Conjugated Dienes: Molecular Orbital Theory – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. scribd.com [scribd.com]

- 6. Stability of Conjugated Dienes MO Theory | MCC Organic Chemistry [courses.lumenlearning.com]

- 7. Conjugated, Cumulated, and Isolated Dienes - Chemistry Steps [chemistrysteps.com]

- 8. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 9. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 3-Methyl-2,4-hexadiene from Simple Precursors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of synthetic routes to 3-methyl-2,4-hexadiene, a conjugated diene with applications in organic synthesis and polymer chemistry. The focus is on accessible methods starting from simple, readily available precursors. This document outlines key synthetic strategies, including the Wittig reaction, the Grignard reaction, and the dehydration of allylic alcohols. Detailed experimental protocols, quantitative data, and mechanistic diagrams are provided to facilitate replication and further investigation.

Introduction

This compound (C7H12, MW: 96.17 g/mol ) is a valuable organic building block.[1][2] Its conjugated diene structure allows it to participate in a variety of chemical transformations, most notably Diels-Alder reactions, making it a useful synthon for the construction of more complex cyclic molecules. This guide explores three primary synthetic pathways to obtain this compound from simple starting materials.

Synthetic Strategies

Three principal methods for the synthesis of this compound are detailed below. Each method offers distinct advantages and challenges in terms of precursor availability, reaction conditions, and stereoselectivity.

The Wittig Reaction

The Wittig reaction is a powerful and widely used method for the formation of carbon-carbon double bonds from carbonyl compounds and phosphonium (B103445) ylides.[3][4] For the synthesis of this compound, this involves the reaction of an appropriate phosphonium ylide with a carbonyl compound. A plausible route involves the reaction of crotonaldehyde (B89634) (2-butenal) with ethyltriphenylphosphonium bromide.

Experimental Protocol: Wittig Reaction

This protocol is a representative procedure based on general Wittig reaction principles.

Step 1: Preparation of the Phosphonium Ylide

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add ethyltriphenylphosphonium bromide (1.0 equivalent).

-

Add anhydrous tetrahydrofuran (B95107) (THF) to the flask to create a suspension.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a strong base, such as n-butyllithium (1.0 equivalent), dropwise to the stirred suspension under a nitrogen atmosphere. The formation of the orange to red colored ylide indicates a successful reaction.

-

Allow the mixture to stir at 0 °C for 1 hour.

Step 2: Reaction with Crotonaldehyde

-

To the freshly prepared ylide solution at 0 °C, add a solution of crotonaldehyde (1.0 equivalent) in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

Step 3: Work-up and Purification

-

Quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or pentane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

The major byproduct, triphenylphosphine (B44618) oxide, can be largely removed by precipitation from a non-polar solvent like hexane (B92381) or by column chromatography on silica (B1680970) gel.

-

Further purify the this compound by fractional distillation.[5]

Quantitative Data (Illustrative)

| Reactant | Molar Eq. | MW ( g/mol ) | Amount |

| Ethyltriphenylphosphonium bromide | 1.0 | 371.26 | - |

| n-Butyllithium | 1.0 | 64.06 | - |

| Crotonaldehyde | 1.0 | 70.09 | - |

| Product | MW ( g/mol ) | Expected Yield | |

| This compound | 96.17 | Moderate to Good |

Note: Specific amounts and yields will depend on the scale of the reaction and optimization of conditions.

Logical Workflow for Wittig Synthesis

Caption: Workflow for the synthesis of this compound via the Wittig reaction.

The Grignard Reaction

The Grignard reaction provides another robust method for constructing carbon-carbon bonds.[6] In this approach, a Grignard reagent acts as a nucleophile, attacking a carbonyl carbon. For the synthesis of this compound, propylmagnesium bromide can be reacted with crotonaldehyde. The initial product is an allylic alcohol, which is then dehydrated to form the target diene.

Experimental Protocol: Grignard Reaction and Dehydration

This protocol is based on general procedures for Grignard reactions and subsequent alcohol dehydration.

Step 1: Preparation of Propylmagnesium Bromide

-

Assemble a flame-dried, three-necked round-bottom flask with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet.

-

Place magnesium turnings (1.1 equivalents) in the flask.

-

Add a small crystal of iodine to activate the magnesium surface.

-

In the dropping funnel, place a solution of 1-bromopropane (B46711) (1.0 equivalent) in anhydrous diethyl ether.

-

Add a small portion of the 1-bromopropane solution to the magnesium turnings. The reaction is initiated when the color of the iodine fades and bubbling is observed.

-

Once the reaction starts, add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Step 2: Reaction with Crotonaldehyde

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Add a solution of crotonaldehyde (1.0 equivalent) in anhydrous diethyl ether dropwise to the stirred Grignard reagent.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

Step 3: Hydrolysis and Dehydration

-

Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium (B1175870) chloride to quench the reaction and hydrolyze the magnesium alkoxide.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the solution under reduced pressure to obtain the crude allylic alcohol (3-methyl-4-hexen-2-ol).

-

For the dehydration step, dissolve the crude alcohol in a suitable solvent (e.g., toluene) and add a catalytic amount of a strong acid, such as p-toluenesulfonic acid or sulfuric acid.

-

Heat the mixture to reflux, using a Dean-Stark apparatus to remove the water formed during the reaction.

-

Monitor the reaction by TLC until the starting alcohol is consumed.

-

Cool the reaction mixture, wash with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting this compound by fractional distillation.

Quantitative Data (Illustrative)

| Reactant | Molar Eq. | MW ( g/mol ) | Amount |

| Magnesium | 1.1 | 24.31 | - |

| 1-Bromopropane | 1.0 | 123.00 | - |

| Crotonaldehyde | 1.0 | 70.09 | - |

| Product | MW ( g/mol ) | Expected Yield | |

| This compound | 96.17 | Good |

Note: Specific amounts and yields will depend on the scale of the reaction and optimization of conditions.

Logical Workflow for Grignard Synthesis

Caption: Workflow for the synthesis of this compound via the Grignard reaction.

Dehydration of a Readily Available Alcohol

A more direct approach involves the acid-catalyzed dehydration of a suitable, commercially available or easily synthesized alcohol precursor. 3-Methyl-4-hexen-2-ol would be the ideal starting material for this route.

Experimental Protocol: Dehydration of 3-Methyl-4-hexen-2-ol

This protocol is a general procedure for the acid-catalyzed dehydration of an allylic alcohol.

-

Place 3-methyl-4-hexen-2-ol (1.0 equivalent) in a round-bottom flask equipped with a distillation head and a receiving flask.

-

Add a catalytic amount of a strong acid, such as phosphoric acid or sulfuric acid.

-

Heat the mixture gently. The this compound product will distill as it is formed.

-

Monitor the temperature of the distillate to ensure the desired product is being collected.

-

Wash the collected distillate with a dilute sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with water.

-

Dry the organic layer over anhydrous calcium chloride and perform a final fractional distillation to obtain the pure product.

Quantitative Data (Illustrative)

| Reactant | Molar Eq. | MW ( g/mol ) | Amount |

| 3-Methyl-4-hexen-2-ol | 1.0 | 114.19 | - |

| Product | MW ( g/mol ) | Expected Yield | |

| This compound | 96.17 | Good to Excellent |

Note: Specific amounts and yields will depend on the scale of the reaction and optimization of conditions.

Logical Workflow for Dehydration Synthesis

Caption: Workflow for the synthesis of this compound via dehydration.

Characterization Data

The identity and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

| Technique | Expected Data |

| Mass Spectrometry (EI) | Molecular ion peak at m/z = 96.[7] |

| ¹H NMR Spectroscopy | Signals corresponding to vinyl, allylic, and methyl protons. |

| ¹³C NMR Spectroscopy | Peaks in the olefinic region and aliphatic region. |

| Infrared Spectroscopy | C-H stretching and bending vibrations for sp² and sp³ hybridized carbons, and C=C stretching vibrations. |

Safety Considerations

-

Wittig Reaction: Phosphonium salts can be irritating. Strong bases like n-butyllithium are pyrophoric and must be handled under an inert atmosphere with extreme care.

-

Grignard Reaction: Grignard reagents are highly reactive with water and protic solvents and must be prepared and used under anhydrous conditions. Diethyl ether is highly flammable.

-

Dehydration: Strong acids are corrosive. The distillation should be performed in a well-ventilated fume hood.

-

General: All reactions should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Conclusion

This technical guide has detailed three viable synthetic routes for the preparation of this compound from simple precursors. The Wittig and Grignard reactions offer versatile methods for the construction of the target diene, while the dehydration of the corresponding allylic alcohol presents a more direct approach if the precursor is readily available. The choice of method will depend on factors such as precursor availability, desired scale, and available laboratory equipment. The provided experimental protocols and data serve as a foundation for researchers to successfully synthesize and characterize this valuable chemical intermediate.

References

- 1. Page loading... [guidechem.com]

- 2. scbt.com [scbt.com]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. people.chem.umass.edu [people.chem.umass.edu]

- 5. 3-Methylhex-2-en-4-yne | C7H10 | CID 73828386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. 2,4-Hexadiene, 3-methyl- [webbook.nist.gov]

An In-Depth Technical Guide to the Core Reaction Mechanisms of 3-Methyl-2,4-hexadiene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental reaction mechanisms involving 3-methyl-2,4-hexadiene, a conjugated diene with significant potential in chemical synthesis.[1] The presence of a methyl group on the diene backbone introduces key regiochemical and stereochemical considerations that are critical for synthetic applications. This document outlines the theoretical basis for its reactivity in electrophilic additions, cycloadditions, and photochemical reactions, complete with detailed experimental protocols and visual representations of the reaction pathways.

Electrophilic Addition: A Study in Regioselectivity and Control

Electrophilic addition to conjugated dienes like this compound can proceed via two main pathways: 1,2-addition and 1,4-addition. The outcome of the reaction is highly dependent on the reaction conditions, illustrating the principles of kinetic versus thermodynamic control.[2][3][4][5]

Mechanism of Hydrohalogenation

The addition of a hydrogen halide (HX) to this compound is initiated by the protonation of one of the double bonds. Following Markovnikov's rule, the proton will add to the carbon atom that results in the most stable carbocation intermediate.[6][7][8] In this case, protonation at C-5 is favored, as it generates a resonance-stabilized allylic carbocation with charge delocalized over C-2 and C-4. This intermediate has both tertiary and secondary carbocation character.

The subsequent nucleophilic attack by the halide ion (X⁻) can occur at either of the electron-deficient carbons, leading to the formation of two distinct products:

-

1,2-Addition Product: Attack at the more substituted C-4 position. This product is typically favored under kinetic control (lower temperatures) as it is formed faster due to a lower activation energy.[2][5]

-

1,4-Addition Product: Attack at the C-2 position. This product, often the more stable alkene, is favored under thermodynamic control (higher temperatures) where the reaction is reversible and reaches equilibrium.[2][5]

Data Presentation: Predicted Products of HBr Addition

| Control Type | Favored Product | Structure | Key Influencing Factors |

| Kinetic | 1,2-Adduct | 4-Bromo-3-methylhex-2-ene | Lower reaction temperature, irreversible conditions, lower activation energy.[2][5] |

| Thermodynamic | 1,4-Adduct | 2-Bromo-3-methylhex-4-ene | Higher reaction temperature, reversible conditions, greater product stability.[2][5] |

Experimental Protocol: Hydrobromination of this compound

This protocol is adapted from established procedures for the hydrohalogenation of conjugated dienes.[9][10][11][12]

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (5.0 g, 52 mmol) in anhydrous diethyl ether (100 mL).

-

Temperature Control: For kinetic control, cool the solution to -78 °C using a dry ice/acetone bath. For thermodynamic control, maintain the temperature at 40 °C using a water bath.

-

Reagent Addition: Slowly add a solution of HBr in acetic acid (1.0 equivalent) dropwise over 30 minutes with vigorous stirring.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, carefully pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (100 mL). Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by fractional distillation or column chromatography on silica (B1680970) gel.

-

Characterization: Analyze the product fractions by ¹H NMR, ¹³C NMR, and mass spectrometry to determine the product distribution.

Mandatory Visualization: Electrophilic Addition Pathway

Caption: Electrophilic addition of HBr to this compound.

Cycloaddition: The Diels-Alder Reaction

The Diels-Alder reaction is a powerful [4+2] cycloaddition for the formation of six-membered rings.[13][14][15] this compound, as the diene component, reacts with an alkene or alkyne (the dienophile) in a concerted fashion.[16] The regioselectivity and stereoselectivity of this reaction are predictable and synthetically useful.

Mechanism, Regioselectivity, and Stereoselectivity

For the Diels-Alder reaction to occur, the diene must adopt an s-cis conformation.[17] The reaction is stereospecific, meaning the stereochemistry of the reactants is retained in the product. When an unsymmetrical dienophile is used, the regioselectivity is governed by the electronic properties of the substituents on both the diene and the dienophile. The electron-donating methyl group at C-3 of the diene directs the regioselectivity.[18][19] Generally, the "ortho" and "para" products are favored over the "meta" product.[19][20]

Data Presentation: Predicted Diels-Alder Adducts with Methyl Acrylate

| Regioisomer | Predicted Major Product | Rationale |

| "Ortho" Adduct | Methyl 1,5-dimethylcyclohex-3-ene-1-carboxylate | Favorable alignment of the electron-donating methyl group on the diene and the electron-withdrawing ester group on the dienophile.[18][19] |

| "Meta" Adduct | Methyl 1,4-dimethylcyclohex-3-ene-1-carboxylate | Generally disfavored due to unfavorable electronic interactions in the transition state.[19] |

Experimental Protocol: Diels-Alder Reaction with Maleic Anhydride (B1165640)

This protocol is based on general procedures for Diels-Alder reactions.[21]

-

Reactant Preparation: Place maleic anhydride (4.9 g, 50 mmol) and this compound (5.3 g, 55 mmol) in a 100 mL round-bottom flask.

-

Solvent Addition: Add toluene (B28343) (30 mL) and a magnetic stir bar.

-

Reaction Conditions: Attach a reflux condenser and heat the mixture to reflux for 4 hours.

-

Product Isolation: Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to induce crystallization. Collect the product by vacuum filtration and wash with cold hexanes.

-

Purification: Recrystallize the crude product from a mixture of ethyl acetate (B1210297) and hexanes.

-

Characterization: Determine the melting point and obtain IR, ¹H NMR, and ¹³C NMR spectra of the purified product to confirm its structure.

Mandatory Visualization: Diels-Alder Reaction Workflow

Caption: Experimental workflow for the Diels-Alder reaction.

Photochemical Reactions: Electrocyclic Ring Closure

Under photochemical conditions, conjugated dienes can undergo pericyclic reactions, most notably electrocyclic ring closure to form cyclobutenes. The stereochemical outcome of these reactions is governed by the Woodward-Hoffmann rules, which predict a disrotatory ring closure for a 4π-electron system upon photochemical excitation.[22][23][24][25][26][27]

Mechanism of Photochemical Cyclization

Upon absorption of UV light, an electron in the highest occupied molecular orbital (HOMO) of this compound is promoted to the lowest unoccupied molecular orbital (LUMO). This change in the electronic configuration alters the symmetry of the frontier orbitals, leading to a different stereochemical outcome compared to a thermal reaction. For a (2E,4E)-3-methyl-2,4-hexadiene, a disrotatory ring closure will result in a cis relationship between the substituents at the newly formed stereocenters.

Data Presentation: Predicted Photocyclization Products

| Starting Diene Isomer | Predicted Product Stereochemistry | Rationale (Woodward-Hoffmann Rules) |

| (2E,4E)-3-methyl-2,4-hexadiene | cis-3,4-diethyl-1-methylcyclobutene | Disrotatory ring closure of the excited state.[22][27] |

| (2E,4Z)-3-methyl-2,4-hexadiene | trans-3,4-diethyl-1-methylcyclobutene | Disrotatory ring closure of the excited state.[22] |

Experimental Protocol: Photochemical Electrocyclization

This is a generalized protocol for photochemical reactions of dienes.[28]

-

Solution Preparation: Prepare a 0.01 M solution of this compound in a UV-transparent solvent such as cyclohexane (B81311) in a quartz reaction vessel.

-

Degassing: Purge the solution with argon for 30 minutes to remove dissolved oxygen.

-

Irradiation: Irradiate the solution using a medium-pressure mercury lamp with a Pyrex filter (to block short-wavelength UV) at room temperature with constant stirring.

-

Reaction Monitoring: Periodically take aliquots and analyze by GC-MS to monitor the formation of the cyclobutene (B1205218) product.

-

Solvent Removal: Once the reaction has reached the desired conversion, remove the solvent under reduced pressure.

-

Purification and Analysis: Purify the product by preparative gas chromatography or careful column chromatography. Characterize the product by ¹H NMR and ¹³C NMR to determine its stereochemistry.

Mandatory Visualization: Photochemical Ring Closure

Caption: Photochemical electrocyclization of (2E,4E)-3-methyl-2,4-hexadiene.

References

- 1. Page loading... [wap.guidechem.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Kinetic vs Thermodynamic Control of Electrophilic Addition to Dienes - Chemistry Steps [chemistrysteps.com]

- 4. scribd.com [scribd.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 10.3. Regiochemistry, stereochemistry | Organic Chemistry II [courses.lumenlearning.com]

- 7. m.youtube.com [m.youtube.com]

- 8. The Regiochemistry of Alkene Addition Reactions - Chemistry Steps [chemistrysteps.com]

- 9. 3.2.1 – Hydrohalogenation of Alkenes – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. youtube.com [youtube.com]

- 12. youtube.com [youtube.com]

- 13. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 14. Diels-Alder Reaction [organic-chemistry.org]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. youtube.com [youtube.com]

- 17. Diels Alder Reaction: Dienes and Dienophiles - Chemistry Steps [chemistrysteps.com]

- 18. Regiochemistry of the Diels–Alder Reaction with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 19. masterorganicchemistry.com [masterorganicchemistry.com]

- 20. youtube.com [youtube.com]

- 21. ajrt.dz [ajrt.dz]

- 22. Illustrated Glossary of Organic Chemistry - Woodward-Hoffmann rules [chem.ucla.edu]

- 23. Woodward–Hoffmann rules - Wikipedia [en.wikipedia.org]

- 24. scribd.com [scribd.com]

- 25. pubs.acs.org [pubs.acs.org]

- 26. imperial.ac.uk [imperial.ac.uk]

- 27. chem.libretexts.org [chem.libretexts.org]

- 28. arizona.aws.openrepository.com [arizona.aws.openrepository.com]

An In-depth Technical Guide to the Stereoisomers of 3-Methyl-2,4-hexadiene

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-2,4-hexadiene is a conjugated diene with the molecular formula C₇H₁₂. The presence of two double bonds, each capable of geometric isomerism, gives rise to four distinct stereoisomers. The precise spatial arrangement of the substituents around these double bonds significantly influences the molecule's physical, chemical, and biological properties. A thorough understanding of the stereochemistry of this compound is therefore crucial for researchers in fields ranging from synthetic chemistry to drug development, where specific isomeric forms may exhibit desired reactivity or bioactivity.

This technical guide provides a comprehensive overview of the IUPAC nomenclature, physical properties, and analytical considerations for the four stereoisomers of this compound. It also outlines general experimental protocols for their synthesis and separation, providing a foundational resource for laboratory applications.

Stereoisomers of this compound

The four geometric isomers of this compound are designated using the (E/Z) nomenclature system, which describes the configuration around each of the two double bonds (at C2 and C4). The isomers are:

-

(2E,4E)-3-methylhexa-2,4-diene

-

(2E,4Z)-3-methylhexa-2,4-diene

-

(2Z,4E)-3-methylhexa-2,4-diene

-

(2Z,4Z)-3-methylhexa-2,4-diene

The relationship between these isomers can be visualized as follows:

Figure 1: Relationship between the four stereoisomers of this compound.

Data Presentation

The following table summarizes key computed physical properties for the stereoisomers of this compound. Experimental data for these specific isomers is limited in the public domain; therefore, these computed values provide a useful estimation for experimental planning.

| Isomer | IUPAC Name | Molecular Weight ( g/mol ) | XLogP3-AA | Hydrogen Bond Donor Count | Hydrogen Bond Acceptor Count | Rotatable Bond Count |

| 1 | (2E,4E)-3-methylhexa-2,4-diene | 96.17 | 2.9 | 0 | 0 | 2 |

| 2 | (2E,4Z)-3-methylhexa-2,4-diene | 96.17 | 2.9 | 0 | 0 | 2 |

| 3 | (2Z,4E)-3-methylhexa-2,4-diene | 96.17 | 2.9 | 0 | 0 | 2 |

| 4 | (2Z,4Z)-3-methylhexa-2,4-diene | 96.17 | 2.9 | 0 | 0 | 2 |

Data sourced from PubChem computations.[1][2][3]

Experimental Protocols

Stereoselective Synthesis via the Wittig Reaction

The Wittig reaction is a powerful and widely used method for the stereoselective synthesis of alkenes, including conjugated dienes. By choosing the appropriate phosphorus ylide and carbonyl compound, it is possible to control the geometry of the resulting double bond.

General Workflow for Wittig Synthesis of a this compound Isomer:

Figure 2: Generalized workflow for the synthesis of a this compound isomer via the Wittig reaction.

Detailed Methodology:

-

Phosphonium Salt Preparation: A suitable phosphonium salt is prepared by the reaction of triphenylphosphine (B44618) with an appropriate alkyl halide. The choice of alkyl halide will determine one part of the final diene structure.

-

Ylide Formation: The phosphonium salt is deprotonated using a strong base, such as n-butyllithium or sodium hydride, in an anhydrous aprotic solvent (e.g., THF or DMSO) under an inert atmosphere (e.g., nitrogen or argon) to generate the phosphorus ylide. The reaction is typically carried out at low temperatures (e.g., 0 °C to -78 °C).

-

Wittig Reaction: The desired α,β-unsaturated aldehyde or ketone (e.g., crotonaldehyde (B89634) for the synthesis of the hexadiene backbone) is added to the ylide solution. The reaction mixture is allowed to warm to room temperature and stirred for a period of time, which can range from a few hours to overnight. The stereochemical outcome of the reaction (E or Z) is influenced by the stability of the ylide, the reaction solvent, and the presence of lithium salts. Non-stabilized ylides generally favor the Z-alkene, while stabilized ylides favor the E-alkene.

-

Workup and Extraction: Upon completion, the reaction is quenched, typically with water or a saturated aqueous solution of ammonium (B1175870) chloride. The organic product is then extracted into a suitable organic solvent, such as diethyl ether or hexane (B92381). The organic layers are combined, washed with brine, and dried over an anhydrous salt like magnesium sulfate.

-

Purification: The crude product is purified by column chromatography on silica (B1680970) gel. The eluent system will depend on the polarity of the specific isomer and any byproducts. The triphenylphosphine oxide byproduct is typically more polar and can be separated from the desired diene.

Isomer Separation and Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography is a highly effective technique for the separation and analysis of volatile compounds like the isomers of this compound. When coupled with a mass spectrometer, it allows for both the separation of the isomers based on their boiling points and polarity, and their identification based on their mass-to-charge ratio and fragmentation patterns.

General Protocol for GC-MS Analysis:

-

Sample Preparation: A dilute solution of the this compound isomer mixture is prepared in a volatile organic solvent (e.g., hexane or dichloromethane).

-

Injection: A small volume (typically 1 µL) of the prepared sample is injected into the GC inlet, which is heated to ensure rapid vaporization of the sample.

-

Chromatographic Separation: The vaporized sample is carried by an inert carrier gas (e.g., helium or hydrogen) through a capillary column. The choice of the stationary phase of the column is critical for isomer separation. A non-polar column (e.g., DB-5ms) or a more polar column (e.g., a wax-type column) can be used, and the choice will affect the elution order of the isomers. The oven temperature is programmed to ramp up over time to facilitate the separation of compounds with different boiling points.

-

Mass Spectrometry Detection: As each separated isomer elutes from the GC column, it enters the mass spectrometer. In the ion source, the molecules are ionized, typically by electron ionization (EI). The resulting ions are then separated by their mass-to-charge ratio in the mass analyzer and detected.

-

Data Analysis: The resulting chromatogram will show peaks corresponding to each separated isomer. The mass spectrum of each peak can be compared to a library of known spectra for identification. The relative abundance of each isomer in the mixture can be determined from the peak areas in the chromatogram.

Logical Flow of Isomer Identification:

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of 3-Methyl-2,4-hexadiene

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-2,4-hexadiene is a conjugated diene with the molecular formula C₇H₁₂. Its structure, featuring a conjugated system of double bonds and a methyl substituent, dictates its reactivity and thermal behavior. Understanding the thermal stability and decomposition pathways of such molecules is crucial in various applications, including chemical synthesis, materials science, and as a potential impurity or metabolite in drug development, where thermal processing steps are common. This document outlines the predicted thermal properties of this compound, proposes potential decomposition mechanisms, and suggests experimental protocols for its analysis.

Physicochemical and Calculated Thermochemical Properties

While experimental data on thermal decomposition is scarce, fundamental physicochemical and calculated properties are available and summarized below. These properties provide a baseline for understanding the molecule's general characteristics.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂ | PubChem[1] |

| Molecular Weight | 96.17 g/mol | PubChem[1] |

| CAS Number | 28823-42-9 | PubChem[1] |

| Normal Boiling Point | 381.00 ± 3.00 K | Cheméo |

| Enthalpy of Formation (gas, ΔfH°gas) | 36.84 kJ/mol | Cheméo (Joback Calculated) |

| Gibbs Free Energy of Formation (ΔfG°) | 159.95 kJ/mol | Cheméo (Joback Calculated) |

| Critical Temperature (Tc) | 553.14 K | Cheméo (Joback Calculated) |

| Critical Pressure (Pc) | 3152.62 kPa | Cheméo (Joback Calculated)[2] |

Theoretical Thermal Stability

The thermal stability of this compound is influenced by several structural features:

-

Conjugated Diene System: Conjugated dienes are inherently more stable than their non-conjugated counterparts due to the delocalization of π-electrons over the four-carbon system.[3][4][5] This delocalization lowers the overall energy of the molecule, requiring more energy to initiate decomposition. The stabilization energy for conjugated dienes is estimated to be around 25 kJ/mol compared to isolated dienes.[3]

-

Alkene Substitution: The stability of an alkene increases with the number of alkyl groups attached to the double bond carbons. This is attributed to hyperconjugation, a stabilizing interaction between the C-C or C-H σ-bonds of the substituent and the π-system of the double bond.[1][2][6] this compound is a substituted diene, which contributes to its stability.

-

Stereoisomerism: The "trans" or (E) configuration of substituents across a double bond is generally more stable than the "cis" or (Z) configuration due to reduced steric strain.[1][2] The specific stereoisomer of this compound will therefore have a bearing on its relative stability.

Based on these principles, this compound is expected to be a relatively stable organic molecule under moderate heating.

Predicted Thermal Decomposition Pathways

In the absence of direct experimental evidence, two primary types of thermal decomposition pathways can be postulated for this compound: pericyclic reactions at lower temperatures and radical fragmentation at higher temperatures.

Conjugated dienes can undergo thermally induced electrocyclic reactions. For a 2,4-hexadiene (B1165886) system, this would involve a ring-closing reaction to form a substituted cyclobutene. According to the Woodward-Hoffmann rules, the thermal electrocyclization of a 4π-electron system (like a conjugated diene) proceeds via a conrotatory motion of the terminal carbons.[7][8]

The specific stereochemistry of the starting this compound isomer would determine the stereochemistry of the resulting 1,2-dimethyl-3-ethylcyclobutene product. For example, the (2E,4E)-isomer would lead to trans-1,2-dimethyl-3-ethylcyclobutene. This reaction is typically reversible, with the position of the equilibrium depending on the relative thermodynamic stabilities of the diene and the cyclobutene.

References

- 1. fiveable.me [fiveable.me]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Conjugated, Cumulated, and Isolated Dienes - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Stability of alkenes | PPTX [slideshare.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide on the Solubility Characteristics of 3-Methyl-2,4-hexadiene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Methyl-2,4-hexadiene, a key intermediate in various chemical syntheses. Understanding its solubility is crucial for optimizing reaction conditions, developing purification strategies, and formulating products in the pharmaceutical and chemical industries.

Core Concepts of Solubility

The solubility of a compound is dictated by the principle of "like dissolves like," which suggests that substances with similar intermolecular forces are more likely to be soluble in one another.[1][2][3] this compound (C7H12) is a nonpolar hydrocarbon due to its carbon-carbon and carbon-hydrogen bonds, which exhibit minimal differences in electronegativity.[4][5][6] Consequently, it is expected to be readily soluble in nonpolar organic solvents and have limited solubility in polar solvents.

Predicted Solubility Profile

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Classification | Solvent Name | Predicted Solubility | Rationale |

| Nonpolar | Hexane | High | "Like dissolves like"; both are nonpolar hydrocarbons. |

| Toluene | High | Both are nonpolar compounds. | |

| Diethyl Ether | High | Primarily nonpolar character with a small dipole moment. | |

| Chloroform | Moderate to High | Less polar than alcohols but more polar than hydrocarbons. | |

| Polar Aprotic | Acetone | Moderate | Possesses a significant dipole moment. |

| Ethyl Acetate | Moderate | Intermediate polarity. | |

| Tetrahydrofuran (THF) | Moderate | Cyclic ether with some polarity. | |

| Polar Protic | Ethanol (B145695) | Low | Hydrogen bonding in ethanol makes it highly polar. |

| Methanol | Low | Highly polar due to hydrogen bonding. | |

| Water | Very Low | Highly polar nature of water and its extensive hydrogen bonding network. |

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a liquid compound like this compound in an organic solvent. This method is based on the isothermal shake-flask method.

Objective: To determine the concentration of this compound in a saturated solution of a given organic solvent at a specific temperature.

Materials:

-

This compound

-

Selected organic solvents (e.g., hexane, ethanol)

-

Scintillation vials or test tubes with screw caps

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Gas chromatograph (GC) with a suitable column and detector (e.g., Flame Ionization Detector - FID)

-

Volumetric flasks and pipettes

-

Syringes and filters

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a scintillation vial. The excess solute ensures that a saturated solution is formed.

-

Equilibration: Tightly cap the vial and place it in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution reaches saturation.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature to allow the undissolved solute to settle.

-

Sampling: Carefully extract a known volume of the clear supernatant (the saturated solution) using a syringe. To avoid taking any undissolved solute, it is crucial not to disturb the settled layer.

-

Dilution: Dilute the extracted sample with a known volume of the same organic solvent to bring the concentration within the linear range of the analytical instrument.

-

Analysis: Analyze the diluted sample using a pre-calibrated Gas Chromatograph (GC-FID) to determine the concentration of this compound.

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor. The solubility is typically expressed in g/100 mL or mol/L.

Experimental Workflow for Solubility Determination

Caption: A flowchart illustrating the key steps in the experimental determination of solubility.

Applications in Drug Development

While this compound itself is not typically a final drug product, its derivatives and related conjugated dienes are valuable building blocks in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). A clear understanding of its solubility is critical for:

-

Reaction Solvent Selection: Choosing an appropriate solvent to ensure all reactants are in the same phase, which can significantly impact reaction rates and yields.

-

Crystallization and Purification: Selecting solvent systems for the effective crystallization and purification of reaction products.

-

Formulation Studies: While not directly used, understanding the solubility of such hydrocarbon fragments helps in predicting the behavior of more complex molecules with similar structural motifs. For instance, a related compound, 3-ethyl-2-methyl-1,3-hexadiene, is used in the synthesis of bioactive natural product analogues and in diversity-oriented synthesis for creating alkaloid scaffolds.[7]

Conclusion

This compound is a nonpolar compound with predicted high solubility in nonpolar organic solvents and low solubility in polar solvents. While quantitative data is sparse, its solubility profile can be reliably estimated from its chemical structure. The provided experimental protocol offers a robust method for determining its precise solubility in various solvents, which is essential information for its effective use in chemical synthesis and research, particularly within the field of drug development.

References

- 1. chem.ws [chem.ws]

- 2. Khan Academy [khanacademy.org]

- 3. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 4. Page loading... [guidechem.com]

- 5. 3-Methylhexa-2,4-diene | C7H12 | CID 120063 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,4-Hexadiene, 3-methyl- | C7H12 | CID 5367612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Buy 3-Ethyl-2-methyl-1,3-hexadiene | 61142-36-7 [smolecule.com]

An In-depth Technical Guide on the Health and Safety of 3-Methyl-2,4-hexadiene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety data currently available for 3-Methyl-2,4-hexadiene. The information is intended to support risk assessments and the implementation of safe handling procedures in a laboratory or industrial setting. All data is presented to facilitate easy access and comparison, and where available, general experimental methodologies are described.

Health and Safety Data

The following tables summarize the known physical, chemical, and toxicological properties of this compound. This information has been compiled from various safety data sheets and chemical databases.

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₁₂ | [1][2] |

| Molecular Weight | 96.17 g/mol | [1][2] |

| Appearance | Clear liquid with a distinctive odor | [3] |

| Boiling Point | 102.3°C at 760 mmHg | [4] |

| Flash Point | 0.7°C | [4] |

| Density | 0.733 g/cm³ | [4] |

| Vapor Pressure | 39.2 mmHg at 25°C | |

| Refractive Index | 1.438 | [4] |

| LogP (Octanol/Water Partition Coefficient) | 2.52870 | [4] |

Hazard Identification and Classification

| Hazard Class | GHS Classification | Source |

| Flammability | H225: Highly Flammable liquid and vapor | [2] |

| Aspiration Hazard | H304: May be fatal if swallowed and enters airways | [2] |

| Skin Corrosion/Irritation | H315: Causes skin irritation | |

| Eye Damage/Irritation | H319: Causes serious eye irritation | |

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | |

| Aquatic Hazard (Chronic) | H412: Harmful to aquatic life with long lasting effects |

Experimental Protocols

Detailed experimental protocols for the toxicological and safety testing of this compound are not publicly available. However, the data presented in this guide are typically determined using standardized methodologies, such as those established by the Organisation for Economic Co-operation and Development (OECD) or the American Society for Testing and Materials (ASTM). General descriptions of these methods are provided below.

Acute Toxicity (LD₅₀/LC₅₀) Determination

Acute toxicity data, such as the LD₅₀ (Lethal Dose, 50%) and LC₅₀ (Lethal Concentration, 50%), are fundamental in assessing the short-term poisoning potential of a substance.[1]

-

Objective: To determine the dose or concentration of a substance that is lethal to 50% of a test population of animals after a single exposure.[2][5]

-

General Procedure:

-

Groups of laboratory animals, typically rats or mice, are administered varying doses of the test substance via a specific route (e.g., oral, dermal, inhalation).[1][5]

-

The animals are observed for a set period, usually 14 days, for signs of toxicity and mortality.[1]

-

The number of fatalities in each dose group is recorded.

-

Statistical methods are then used to calculate the LD₅₀ or LC₅₀ value, which is expressed in milligrams of substance per kilogram of body weight (mg/kg) for LD₅₀, or milligrams per liter (mg/L) or parts per million (ppm) for LC₅₀.[2][5]

-

Flammability Testing (Flash Point)

The flash point is a critical measure of the flammability of a liquid and is essential for its safe storage and handling.[6][7]

-

Objective: To determine the lowest temperature at which a liquid produces enough vapor to form an ignitable mixture with the air near its surface.[6]

-

General Procedure (e.g., ASTM D93 Pensky-Martens Closed-Cup Method):

-

A sample of the liquid is placed in a test cup and slowly heated.

-

A small flame is periodically passed over the surface of the liquid.

-

The flash point is the lowest temperature at which the vapors above the liquid ignite when the flame is applied.

-

Safe Handling and Emergency Procedures

A systematic approach to handling this compound is crucial to minimize risks. The following workflow diagram outlines the key stages of safe handling, from receipt to disposal.

Caption: A logical workflow for the safe handling of this compound.

Key Handling Precautions:

-

Ventilation: Always handle this compound in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

-

Personal Protective Equipment (PPE): Wear appropriate personal protective equipment, including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[8][9]

-

Ignition Sources: Keep away from open flames, sparks, and other potential ignition sources. Use non-sparking tools and explosion-proof equipment.[8][9]

-

Grounding: When transferring large quantities, ground and bond containers to prevent static electricity buildup.[8][9]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3]

Emergency Procedures:

-

Spills: In the event of a small spill, absorb the material with a non-combustible absorbent material (e.g., sand, earth) and place it in a suitable container for disposal.[8] For large spills, evacuate the area and follow emergency procedures.

-

Fire: Use a dry chemical, carbon dioxide, or alcohol-resistant foam fire extinguisher.[10] Do not use a direct stream of water, as it may spread the fire.

-

First Aid:

-

Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing.

-

Eye Contact: Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

-

Ingestion: Do not induce vomiting. Seek immediate medical attention.

-

Disposal:

Dispose of waste this compound and contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[8] Do not allow it to enter drains or waterways.

References

- 1. CCOHS: What is a LD₅₀ and LC₅₀? [ccohs.ca]

- 2. chemsafetypro.com [chemsafetypro.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 2,4-Hexadiene, 3-methyl- | C7H12 | CID 5367612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 6. Guidelines for Safe Laboratory Practices : NextGen Protocols [nextgen-protocols.org]

- 7. List of Most Flammable Chemicals Used in Labs | CloudSDS [cloudsds.com]

- 8. fishersci.com [fishersci.com]

- 9. 7.7.2 Evaluating Toxicity Data | Environment, Health and Safety [ehs.cornell.edu]

- 10. fishersci.com [fishersci.com]

Methodological & Application

Applications of 3-Methyl-2,4-hexadiene in Organic Synthesis: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-2,4-hexadiene is a conjugated diene that serves as a versatile building block in organic synthesis. Its structure, featuring a substituted conjugated diene system, allows it to participate in a variety of chemical transformations, most notably cycloaddition reactions and electrophilic additions. This document provides detailed application notes and experimental protocols for key synthetic applications of this compound, including the Diels-Alder reaction, hydrobromination, and its potential use in polymerization and as a precursor for flavor and fragrance compounds.

Application Note 1: Diels-Alder Cycloaddition Reactions

The conjugated diene system of this compound makes it an excellent substrate for [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction. This powerful transformation allows for the stereospecific formation of six-membered rings, a common motif in many natural products and pharmaceutical agents.

A prime example is the reaction with electron-deficient dienophiles such as maleic anhydride (B1165640) to form a substituted cyclohexene (B86901) derivative. The reaction proceeds with high predictability and control over the stereochemistry of the newly formed chiral centers.

Experimental Protocol: Diels-Alder Reaction with Maleic Anhydride

This protocol is adapted from a similar reaction with E,E-2,4-hexadien-1-ol and is expected to yield the corresponding adduct with this compound.[1][2]

Objective: To synthesize the Diels-Alder adduct of this compound and maleic anhydride.

Materials:

-

This compound

-

Maleic anhydride

-

Toluene (B28343), anhydrous

-

Round-bottom flask (50 mL)

-

Reflux condenser

-

Stirring bar

-

Heating mantle

-

Ice bath

-

Büchner funnel and filter paper

-

Vacuum flask

Procedure:

-

To a 50 mL round-bottom flask containing a stirring bar, add maleic anhydride (0.4 g, 4.08 mmol).

-

Add this compound (0.4 g, 4.16 mmol) to the flask.

-

Add 5 mL of anhydrous toluene to the flask to dissolve the reactants.

-

Attach a reflux condenser and place the flask in a heating mantle.

-

Heat the mixture to reflux with constant stirring for approximately 15-30 minutes.[1][2]

-

After the reflux period, remove the heat source and allow the flask to cool to room temperature.

-

Once at room temperature, place the flask in an ice bath for 10 minutes to promote crystallization of the product.

-

Collect the crystalline product by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold toluene to remove any unreacted starting materials.

-

Dry the product in a desiccator to a constant weight.

-

Determine the yield and characterize the product by melting point and spectroscopic methods (e.g., NMR, IR).

Quantitative Data: